molecular formula C15H22BClO3 B1427301 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester CAS No. 1260023-79-7

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B1427301
CAS No.: 1260023-79-7
M. Wt: 296.6 g/mol
InChI Key: ZEXZSHQHMWCQCI-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid group protected by a pinacol ester, making it stable and versatile for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-4-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also undergo protodeboronation reactions, where the boronic ester group is removed under certain conditions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

  • Protodeboronation: Radical initiators (e.g., AIBN), proton sources (e.g., diphenyl phosphate).

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Protodeboronation: Alkenes or other functionalized organic compounds.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.

Biology: In biological research, 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester can be used to modify biomolecules or to create fluorescent probes for imaging studies.

Medicine: It is employed in the development of new drugs, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: The compound is used in the production of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and other advanced materials.

Comparison with Similar Compounds

  • 3-Chloro-4-hydroxyphenylboronic acid pinacol ester

  • 4-Methoxyphenylboronic acid pinacol ester

  • 3-Fluoro-4-isopropoxyphenylboronic acid pinacol ester

Uniqueness: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and stability. The presence of both a chlorine and an isopropoxy group makes it particularly useful for certain cross-coupling reactions and other synthetic applications.

This compound's versatility and stability make it a valuable tool in both research and industry, contributing to advancements in various fields of science and technology.

Properties

IUPAC Name

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXZSHQHMWCQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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